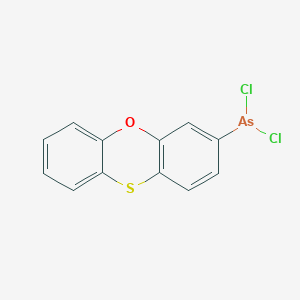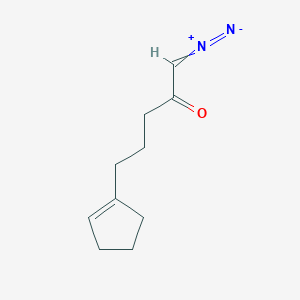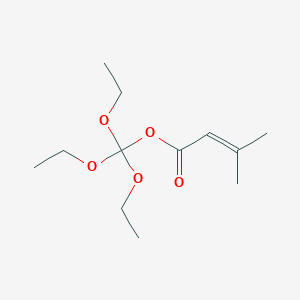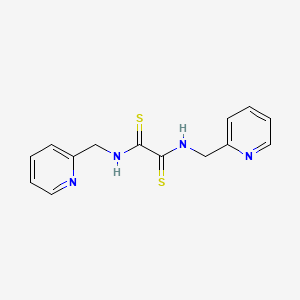
Oxamide, N,N'-bis(2-pyridylmethyl)dithio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxamide, N,N’-bis(2-pyridylmethyl)dithio- is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes two pyridylmethyl groups attached to an oxamide backbone through dithio linkages. This compound is known for its stability and versatility in chemical reactions, making it a valuable subject of study in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-pyridylmethyl)dithio- typically involves the reaction of oxamide with 2-pyridylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the oxamide group. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for Oxamide, N,N’-bis(2-pyridylmethyl)dithio- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N,N’-bis(2-pyridylmethyl)dithio- undergoes various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The pyridylmethyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxamide, N,N’-bis(2-pyridylmethyl)dithio- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-bis(2-pyridylmethyl)dithio- involves its ability to coordinate with metal ions through its pyridyl and dithio groups. This coordination can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The compound’s ability to form stable complexes with metals makes it a potent chelating agent, which can disrupt metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-hydroxyethyl)oxamide
- N,N’-Bis(2-pyridylmethyl)oxamide
- N,N’-Bis(2-nitratoethyl)oxamide
Uniqueness
Oxamide, N,N’-bis(2-pyridylmethyl)dithio- is unique due to its dithio linkages, which impart distinct chemical properties compared to other oxamide derivatives. These linkages enhance its ability to participate in redox reactions and form stable metal complexes, making it particularly valuable in coordination chemistry and materials science.
Properties
CAS No. |
63905-02-2 |
|---|---|
Molecular Formula |
C14H14N4S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N'-bis(pyridin-2-ylmethyl)ethanedithioamide |
InChI |
InChI=1S/C14H14N4S2/c19-13(17-9-11-5-1-3-7-15-11)14(20)18-10-12-6-2-4-8-16-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
InChI Key |
QFEOJEIUNUYUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)C(=S)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


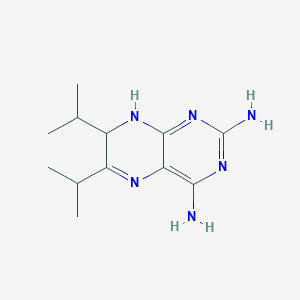
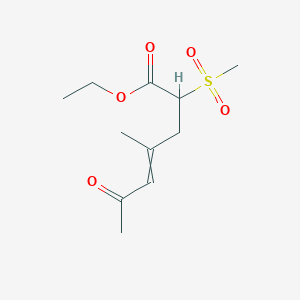
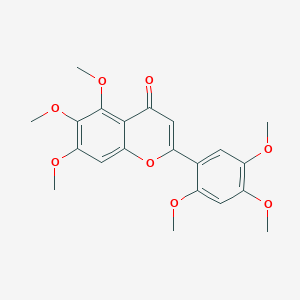
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
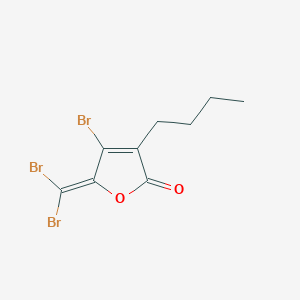
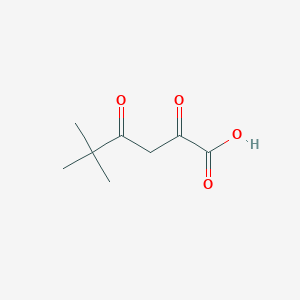
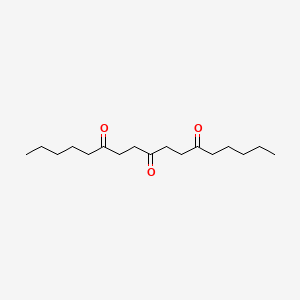
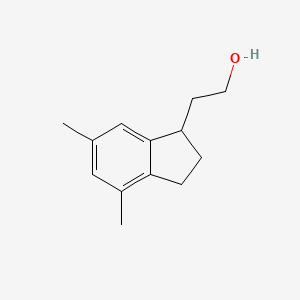
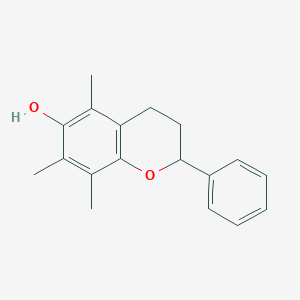
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
